molecular formula C5H12ClNO B569863 (2S)-Tetrahydro-2-furanmethanamine Hydrochloride CAS No. 21801-94-5

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride

Cat. No.: B569863
CAS No.: 21801-94-5
M. Wt: 137.607
InChI Key: TUXSUKLRDNJDOR-JEDNCBNOSA-N
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Description

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a chiral amine derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2S)-Tetrahydro-2-furanmethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

    ®-(Tetrahydrofuran-2-yl)methanamine hydrochloride: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.

    Tetrahydrofuran-2-carboxylic acid: A precursor in the synthesis of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride.

    Tetrahydrofuran: The parent compound, a common solvent in organic chemistry.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXSUKLRDNJDOR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-94-5
Record name [(2S)-oxolan-2-yl]methanamine hydrochloride
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